Cas no 1595905-05-7 (1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one)

1-2-Bromo-5-(trifluoromethyl)phenylprop-2-en-1-one is a brominated aromatic enone compound featuring a trifluoromethyl substituent, which enhances its reactivity and utility in synthetic organic chemistry. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. Its α,β-unsaturated carbonyl structure allows for Michael additions and cyclization reactions, facilitating the synthesis of complex heterocycles and fluorinated compounds. The electron-withdrawing trifluoromethyl group improves stability and influences regioselectivity in transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated aromatic scaffolds are of high interest. Proper handling is required due to its potential reactivity.
1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one structure
1595905-05-7 structure
Product name:1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one
CAS No:1595905-05-7
MF:C10H6BrF3O
MW:279.053252696991
CID:5771127
PubChem ID:114982375

1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1595905-05-7
    • 1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
    • EN300-1933300
    • 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one
    • Inchi: 1S/C10H6BrF3O/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h2-5H,1H2
    • InChI Key: MPIGNPBQODTATM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(F)(F)F)=CC=1C(C=C)=O

Computed Properties

  • Exact Mass: 277.95541g/mol
  • Monoisotopic Mass: 277.95541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.8

1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933300-10.0g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
10g
$4729.0 2023-05-31
Enamine
EN300-1933300-1.0g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
1g
$1100.0 2023-05-31
Enamine
EN300-1933300-0.5g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
0.5g
$946.0 2023-09-17
Enamine
EN300-1933300-0.05g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
0.05g
$827.0 2023-09-17
Enamine
EN300-1933300-5g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
5g
$2858.0 2023-09-17
Enamine
EN300-1933300-0.1g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
0.1g
$867.0 2023-09-17
Enamine
EN300-1933300-0.25g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
0.25g
$906.0 2023-09-17
Enamine
EN300-1933300-2.5g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
2.5g
$1931.0 2023-09-17
Enamine
EN300-1933300-5.0g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
5g
$3189.0 2023-05-31
Enamine
EN300-1933300-10g
1-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-en-1-one
1595905-05-7
10g
$4236.0 2023-09-17

Additional information on 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one

Chemical Profile of 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one (CAS No. 1595905-05-7)

1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one, identified by its Chemical Abstracts Service (CAS) number 1595905-05-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of α,β-unsaturated ketones, characterized by its unique structural features that include a bromine substituent at the ortho position relative to the carbonyl group and a trifluoromethyl group on the phenyl ring. Such structural motifs are often engineered to enhance biological activity, making this molecule a promising candidate for further investigation in drug discovery and development.

The presence of both electron-withdrawing and electron-donating groups in 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one contributes to its versatile reactivity, which can be exploited in various synthetic pathways. The bromine atom, for instance, serves as a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. Concurrently, the trifluoromethyl group is known to modulate lipophilicity and metabolic stability, key parameters in pharmaceutical design. These attributes make the compound particularly interesting for synthesizing novel bioactive molecules with enhanced pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one as a scaffold for developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes but are challenging to inhibit with traditional drug modalities due to their lack of well-defined binding pockets. The conjugated system and halogenated aromatic ring in this compound provide a rigid framework that can be fine-tuned to interact with specific PPI interfaces. Studies have demonstrated that structurally similar compounds exhibit inhibitory activity against key PPIs involved in cancer progression and inflammatory diseases, suggesting that 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one may serve as a valuable precursor for designing next-generation therapeutics.

In addition to its utility in PPI inhibition, 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one has shown promise in the development of photopharmacological agents. The compound's ability to absorb light in the near-infrared (NIR) region, combined with its photoreactivity, allows for spatial and temporal control of drug release using light stimuli. This approach has been explored in targeted cancer therapy, where localized illumination triggers the activation or degradation of therapeutic agents bound to 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one derivatives. Preliminary studies indicate that such photopharmacological strategies can improve treatment efficacy while minimizing off-target effects, underscoring the compound's potential in precision medicine.

The synthesis of 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route begins with the bromination of 5-trifluoromethylbenzaldehyde using brominating agents such as N-bromosuccinimide (NBS), followed by condensation with an appropriate alkene derivative under acidic or basic conditions to form the α,β Unsaturated ketone core. The reaction conditions can be optimized to achieve high yields and purity, ensuring suitability for downstream applications. Advances in green chemistry have also led to the development of solvent-free or catalytic methods that reduce waste and energy consumption during synthesis.

The pharmacological evaluation of derivatives of 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one has revealed several interesting properties. For example, certain analogs have demonstrated anti-inflammatory activity by modulating cytokine production pathways. The trifluoromethyl group is particularly effective in enhancing binding affinity to target enzymes due to its ability to increase lipophilicity while maintaining metabolic stability. Additionally, the bromine substituent allows for further derivatization into more complex structures without compromising core bioactivity. These findings highlight the compound's versatility as a building block for drug discovery programs targeting multiple therapeutic areas.

From a regulatory perspective, 1-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-one (CAS No. 1595905-05-7) is subject to standard chemical safety protocols due to its reactive functional groups. While it is not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage conditions should minimize exposure to moisture and heat, which could lead to decomposition or unwanted side reactions. Furthermore, compatibility with common laboratory equipment should be verified before large-scale synthesis or application.

The future prospects of 1-2-bromo - 5 -(trifluoromethyl ) phen yl prop - 2 - en - 1 - one are closely tied to ongoing research efforts in medicinal chemistry and materials science. Emerging technologies such as flow chemistry and continuous manufacturing offer opportunities to streamline its synthesis while improving scalability and reproducibility. Moreover, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential for translating laboratory findings into clinical applications. As our understanding of disease mechanisms evolves, so too will the demand for innovative molecular tools like 1 - 2 - bromo - 5 -(trifluoromethy l ) phen yl prop - 2 - en - 1 - one, driving further exploration of its potential.

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